Cas no 1807394-59-7 (2-Bromo-4-methyl-3-nitrocinnamic acid)

2-Bromo-4-methyl-3-nitrocinnamic acid 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4-methyl-3-nitrocinnamic acid
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- インチ: 1S/C10H8BrNO4/c1-6-2-3-7(4-5-8(13)14)9(11)10(6)12(15)16/h2-5H,1H3,(H,13,14)/b5-4+
- InChIKey: DEUNYBSFXBSKRP-SNAWJCMRSA-N
- ほほえんだ: BrC1=C(/C=C/C(=O)O)C=CC(C)=C1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 312
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 83.1
2-Bromo-4-methyl-3-nitrocinnamic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010008460-1g |
2-Bromo-4-methyl-3-nitrocinnamic acid |
1807394-59-7 | 97% | 1g |
$1475.10 | 2023-09-02 |
2-Bromo-4-methyl-3-nitrocinnamic acid 関連文献
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2-Bromo-4-methyl-3-nitrocinnamic acidに関する追加情報
Professional Introduction to 2-Bromo-4-methyl-3-nitrocinnamic acid (CAS No. 1807394-59-7)
2-Bromo-4-methyl-3-nitrocinnamic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1807394-59-7, belongs to the class of nitroaromatic derivatives, which are widely studied for their pharmacological significance. The presence of both bromine and nitro functional groups in its molecular structure endows it with distinct reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in drug discovery.
The molecular formula of 2-Bromo-4-methyl-3-nitrocinnamic acid is C10H9BrNO4, reflecting its composition of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The compound exhibits a crystalline solid state at room temperature, with a melting point that suggests stable thermal properties suitable for handling in laboratory settings. Its solubility profile in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) facilitates its use in various chemical reactions and formulations.
In recent years, the pharmaceutical industry has shown increasing interest in nitroaromatic compounds due to their versatility as pharmacophores. The nitro group in 2-Bromo-4-methyl-3-nitrocinnamic acid can be reduced to an amine group under specific conditions, introducing new reactive sites for further chemical modifications. This property is particularly useful in the synthesis of more complex molecules, including potential drug candidates. Additionally, the bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many bioactive compounds.
One of the most compelling aspects of 2-Bromo-4-methyl-3-nitrocinnamic acid is its potential application in the development of novel therapeutic agents. Researchers have been exploring its derivatives as intermediates for kinase inhibitors, anticancer agents, and antimicrobial compounds. For instance, studies have indicated that nitroaromatic derivatives can modulate enzyme activity by interfering with key metabolic pathways. The structural motif of 2-Bromo-4-methyl-3-nitrocinnamic acid aligns well with this concept, offering a scaffold that can be modified to target specific disease pathways.
The synthesis of 2-Bromo-4-methyl-3-nitrocinnamic acid involves multi-step organic transformations that highlight the compound's synthetic utility. Starting from commercially available precursors such as cinnamic acid or its derivatives, bromination and nitration reactions can be systematically applied to introduce the desired functional groups at specific positions. The regioselectivity of these reactions is influenced by electronic and steric factors inherent to the aromatic system. Advanced computational methods have been employed to predict optimal reaction conditions and minimize unwanted side products, ensuring high yields and purity.
Recent advancements in medicinal chemistry have leveraged computational screening tools to identify promising candidates for drug development. 2-Bromo-4-methyl-3-nitrocinnamic acid has been subjected to virtual screening against large databases of biological targets to assess its binding affinity and potential therapeutic effects. These virtual studies have revealed promising interactions with enzymes involved in inflammation and cancer progression, suggesting its utility as a lead compound for further optimization.
In vitro experiments have begun to elucidate the mechanistic aspects of 2-Bromo-4-methyl-3-nitrocinnamic acid's biological activity. Initial studies suggest that derivatives of this compound can exhibit inhibitory effects on certain enzymes by competing with natural substrates or inducing conformational changes. The presence of both bromine and nitro groups allows for fine-tuning of these interactions through structural modifications. For example, replacing the nitro group with an amino group or introducing additional substituents can alter the pharmacokinetic properties of the compound.
The safety profile of 2-Bromo-4-methyl-3-nitrocinnamic acid is another critical consideration in its development as a pharmaceutical intermediate. While preliminary toxicology studies indicate moderate toxicity at higher concentrations, these findings are consistent with similar nitroaromatic compounds. Further research is necessary to establish safe handling protocols and long-term exposure guidelines. Collaborative efforts between synthetic chemists and toxicologists are essential to ensure that this compound can be developed into a safe and effective therapeutic agent.
The role of 2-Bromo-4-methyl-3-nitrocinnamic acid in drug discovery extends beyond mere intermediacy; it represents a building block that embodies modern chemical innovation. The integration of traditional synthetic methodologies with cutting-edge computational techniques has streamlined the process of identifying novel bioactive molecules. As research continues to uncover new applications for this compound, its significance in pharmaceutical chemistry is likely to grow.
In conclusion,2-Bromo-4-methyl-3-nitrocinnamic acid (CAS No. 1807394-59-7) stands as a testament to the ingenuity of synthetic organic chemistry and its potential impact on human health. Its unique structural features make it a versatile tool for drug development, while ongoing research promises to unlock even greater possibilities for its use in medicine and biotechnology.
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